molecular formula C8H13N3 B1469700 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine CAS No. 26396-84-9

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Cat. No. B1469700
CAS RN: 26396-84-9
M. Wt: 151.21 g/mol
InChI Key: UZOLRYXTOQMICT-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a chemical compound with the molecular formula C8H14CLN3 . It is also known as 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride .


Synthesis Analysis

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas resulted in compounds possessing hypotensive and hypoglycemic activities in rats .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.67 . Its IUPAC name is 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride . The InChI code is 1S/C8H13N3.ClH/c1-11-7-5-3-2-4-6(7)8(9)10-11;/h2-5H2,1H3,(H2,9,10);1H .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The research by Teichert et al. (2007) examined the structures of NH-indazoles, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The study provided insights into the supramolecular interactions and tautomeric forms of these compounds, contributing to a better understanding of their chemical behavior and potential applications (Teichert et al., 2007).

Synthesis and Antioxidant Properties

Polo et al. (2016) focused on the synthesis of tetrahydroindazoles, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, using microwave irradiation. This method proved to be efficient, offering improved yields and shortened reaction times. Moreover, the study evaluated the antioxidant properties of these compounds, indicating potential therapeutic applications (Polo et al., 2016).

Antimicrobial and Antifungal Activities

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities. The results of this study contribute to the understanding of the biological activities of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine derivatives (Komykhov et al., 2017).

N-Methylation and Spectral Analysis

Research by Palmer et al. (1975) involved the N-methylation of indazoles, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, and provided an analysis of their nuclear magnetic resonance spectra. This study contributes to the knowledge of the chemical properties and structural analysis of indazoles (Palmer et al., 1975).

Catalytic and Synthetic Applications

Bovens et al. (1993) investigated the use of optically active pyrazole derivatives, including 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, in asymmetric allylic alkylation with palladium. This research is significant for understanding the catalytic applications of these compounds (Bovens et al., 1993).

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOLRYXTOQMICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
We report the structure-based discovery of CF53 (28) as a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. By the incorporation of a NH-…
Number of citations: 26 pubs.acs.org

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